N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide
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Overview
Description
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide is a complex organic compound with a molecular formula of C22H24N2O2. This compound is characterized by the presence of a cyclohexylamino group, a phenyl group, and a benzamide moiety. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide typically involves the reaction of cyclohexylamine with a suitable benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or phenyl derivatives.
Scientific Research Applications
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-[1-(cyclohexylamino)-1-oxo-2-propanyl]-N-(3-hydroxypropyl)-3,4-dimethoxybenzamide
- N-(2,2,2-tribromo-1-(cyclohexylamino)ethyl)benzamide
- N-((5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Uniqueness
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclohexylamino group, a phenyl group, and a benzamide moiety allows for versatile reactivity and a wide range of applications in research and industry .
Properties
Molecular Formula |
C21H24N2O2 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[1-(cyclohexylamino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C21H24N2O2/c24-19(16-10-4-1-5-11-16)20(22-18-14-8-3-9-15-18)23-21(25)17-12-6-2-7-13-17/h1-2,4-7,10-13,18,20,22H,3,8-9,14-15H2,(H,23,25) |
InChI Key |
AIKWVPAHKZLFCQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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